molecular formula C5H5F3N2O2 B2816434 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1823489-59-3

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2816434
CAS No.: 1823489-59-3
M. Wt: 182.102
InChI Key: PGUBVFPMCYLZSA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antiviral, and anticancer agents.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty materials. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Lacks the dihydro component, leading to different reactivity and stability.

    4,5-Dihydro-1H-pyrazole-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in lower lipophilicity and different biological activity.

Uniqueness

The presence of both the trifluoromethyl group and the dihydro component in 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid imparts unique chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a pharmacophore in drug discovery.

Properties

IUPAC Name

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O2/c6-5(7,8)3-1-2(4(11)12)9-10-3/h3,10H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUBVFPMCYLZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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